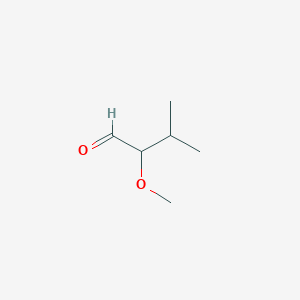

2-Methoxy-3-methylbutanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-3-methylbutanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(2)6(4-7)8-3/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUENZZCDJULTLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Undiscovered Aroma: A Technical Guide to the Potential Presence and Analysis of 2-Methoxy-3-methylbutanal in Food Products

Introduction: A Hypothetical but Potentially Significant Flavor Compound

In the vast and intricate world of food chemistry, the discovery of novel aroma compounds continually reshapes our understanding of flavor. While many volatile and semi-volatile compounds have been identified and characterized, there remains a frontier of molecules that are yet to be discovered or fully understood in food systems. One such compound of interest is 2-methoxy-3-methylbutanal. Although its presence is not yet widely documented in food products, its chemical structure suggests a potential role in the flavor profiles of a variety of foods, particularly those that undergo fermentation, aging, or thermal processing.

This technical guide provides researchers, scientists, and flavor chemists with a comprehensive overview of this compound, including its known chemical properties, potential formation pathways in food, and detailed analytical methodologies for its future discovery and quantification. By understanding the "how" and "where" to look for this elusive compound, the food science community can begin to explore its potential significance.

Chemical Profile and Sensory Projections

This compound is a volatile organic compound with the molecular formula C₆H₁₂O₂[1]. Its structure features a methoxy group at the alpha-position to an aldehyde, with a branched methyl group. This combination of functional groups suggests a complex sensory profile.

Based on structure-activity relationships with known flavor compounds, we can project its potential sensory attributes:

-

Aldehyde Group: Aldehydes are well-known for their potent and often low-threshold aromas, which can range from fruity and green to malty and fatty[2][3].

-

Methoxy Group: The presence of a methoxy group can impart sweet, ethereal, or sometimes medicinal or musty notes. For instance, methoxypyrazines are known for their characteristic bell pepper or earthy aromas in wines and other products[4][5][6].

-

Branched Methyl Group: The isobutyl structure is often associated with malty, chocolate-like, or fruity notes, as seen in its structural analog, 3-methylbutanal[2][7].

Given these characteristics, this compound could potentially contribute nutty, toasted, malty, or even slightly fruity and sweet notes to a food's aroma profile. The interaction of these functional groups makes its actual sensory perception an intriguing area for future research.

Potential Formation Pathways in Food Systems

The formation of aldehydes in food is a well-studied phenomenon, often occurring through several key chemical and biochemical reactions. While direct evidence for the formation of this compound is lacking, we can hypothesize its origins based on established pathways for similar molecules.

Maillard Reaction and Strecker Degradation

The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars, is a primary source of flavor compounds in thermally processed foods[2]. A key part of this reaction is the Strecker degradation of amino acids, which leads to the formation of Strecker aldehydes.

It is plausible that a precursor to this compound could be formed through a variation of the Strecker degradation or as a subsequent reaction product. For example, the interaction of a methoxylated sugar or other methoxy-containing intermediates with the amino acid leucine could theoretically lead to its formation.

Lipid Oxidation

The oxidation of unsaturated fatty acids is another major pathway for aldehyde formation, particularly in foods with high fat content[8][9]. While typically associated with the formation of straight-chain aldehydes, the complexity of lipid oxidation pathways could potentially generate branched and functionalized aldehydes under specific conditions.

Enzymatic and Microbial Activity

In fermented foods and beverages, microbial metabolism is a significant source of a diverse array of flavor compounds[2]. Certain yeasts and bacteria possess enzymatic machinery capable of producing a wide range of esters, alcohols, and aldehydes. It is conceivable that specific strains, under particular fermentation conditions, could produce this compound from precursors present in the raw materials.

The following diagram illustrates the potential interconnected pathways that could lead to the formation of this compound in a food matrix.

Caption: Potential formation pathways of this compound in food.

Analytical Methodologies for Discovery and Quantification

The successful identification and quantification of a novel, trace-level aroma compound like this compound require a robust and sensitive analytical workflow. The following section details a recommended approach, from sample preparation to instrumental analysis.

Sample Preparation and Volatile Extraction

The choice of extraction technique is critical and depends on the food matrix.

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free, sensitive, and often automated technique suitable for a wide range of food matrices. The choice of fiber coating is crucial; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad selectivity for volatile and semi-volatile compounds.

-

Stir Bar Sorptive Extraction (SBSE): SBSE offers a higher sample capacity and potentially lower detection limits than SPME, making it ideal for trace analysis.

-

Solvent-Assisted Flavor Evaporation (SAFE): For complex matrices or when a comprehensive volatile profile is required, SAFE is an excellent technique for isolating volatiles without artifact formation.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation and identification of volatile compounds.

-

Gas Chromatography (GC): A mid-polar to polar capillary column (e.g., DB-WAX or ZB-WAX) is recommended for the separation of aldehydes and other polar compounds. A programmed temperature ramp from approximately 40°C to 240°C will be necessary to resolve a wide range of volatiles.

-

Mass Spectrometry (MS): Electron ionization (EI) at 70 eV is the standard for generating mass spectra. The resulting spectra can be compared to commercial libraries (e.g., NIST, Wiley) for tentative identification. However, given that this compound is not widely reported, its spectrum may not be present in all libraries.

Confirmation of Identity

Due to the potential for co-elution and the lack of library spectra, a multi-faceted approach to confirming the identity of this compound is essential.

-

High-Resolution Mass Spectrometry (HRMS): GC coupled with a time-of-flight (TOF) or Orbitrap mass spectrometer can provide accurate mass measurements, allowing for the determination of the elemental composition of the unknown peak.

-

Chemical Derivatization: Derivatization of the aldehyde with a reagent such as PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) can confirm the presence of a carbonyl group and may improve chromatographic performance.

-

Synthesis of an Authentic Standard: The definitive confirmation requires the synthesis of an authentic standard of this compound. The retention time and mass spectrum of the standard can then be compared to the unknown peak in the food sample.

The following diagram outlines the recommended analytical workflow for the discovery of this compound.

Caption: Recommended analytical workflow for this compound.

Potential Significance and Future Outlook

The discovery of this compound in food products would be a significant contribution to the field of flavor chemistry. Its potential impact could be wide-ranging:

-

Novel Flavor Contributor: It could be a key character-impact compound in certain foods, helping to explain previously uncharacterized aroma nuances.

-

Marker for Processing Conditions: Its presence or concentration could serve as a marker for specific processing conditions, such as the type of thermal treatment or microbial activity.

-

Off-Flavor Indicator: In some contexts, it could be an indicator of spoilage or undesirable chemical reactions.

The technical framework provided in this guide is intended to serve as a catalyst for research into this intriguing and potentially important flavor compound. By applying systematic and rigorous analytical approaches, the food science community can move closer to understanding the full spectrum of molecules that contribute to the complex and delightful world of food flavor.

References

- 1. This compound | C6H12O2 | CID 13792373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry | VITIS - Journal of Grapevine Research [ojs.openagrar.de]

- 6. Determination of 3-alkyl-2-methoxypyrazines in grapes , musts and wines : a review | Semantic Scholar [semanticscholar.org]

- 7. nbinno.com [nbinno.com]

- 8. The changes in the volatile aldehydes formed during the deep-fat frying process - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Formation pathways of aldehydes from heated cooking oils - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-Methoxy-3-methylbutanal: Chemical Properties, Structure, and Applications

Foreword

In the landscape of specialty chemicals, understanding the nuanced characteristics of a molecule is paramount for its effective application. 2-Methoxy-3-methylbutanal, a chiral aldehyde, presents a compelling case study in the interplay between structure and function. This guide is designed for researchers, chemists, and drug development professionals, offering a deep dive into its chemical identity, properties, reactivity, and practical applications. The content herein is synthesized from established chemical databases and technical sources to provide a reliable and comprehensive resource.

Molecular Identity and Structural Elucidation

This compound is an organic compound that features both an aldehyde and a methoxy functional group.[1] Its structure is characterized by a four-carbon butanal backbone with a methoxy group at the C2 position (the alpha-carbon relative to the aldehyde) and a methyl group at the C3 position. This substitution pattern creates a chiral center at the C2 position, meaning the molecule can exist as two distinct enantiomers: (2S)-2-methoxy-3-methylbutanal and (2R)-2-methoxy-3-methylbutanal.[1]

The presence of the aldehyde group makes it reactive and a valuable synthetic intermediate, while the methoxy group influences its polarity and solubility.[1]

Chemical Identifiers

To ensure unambiguous identification, the following identifiers are associated with this compound:

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₆H₁₂O₂ | [1][2] |

| CAS Number | 107889-83-8 | [2] |

| Molecular Weight | 116.16 g/mol | [1][2] |

| InChI | InChI=1S/C6H12O2/c1-5(2)6(4-7)8-3/h4-6H,1-3H3 | [2] |

| InChIKey | CUENZZCDJULTLN-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC(C)C(C=O)OC | [2] |

Molecular Structure

The two-dimensional structure of this compound is depicted below. The asterisk on the second carbon indicates the chiral center.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in various experimental setups.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [1] |

| Molecular Weight | 116.16 g/mol | [1][2] |

| Exact Mass | 116.083729621 Da | [1][2] |

| Topological Polar Surface Area | 26.3 Ų | [2] |

| Heavy Atom Count | 8 | [1] |

Spectroscopic Profile

Structural confirmation and purity assessment of this compound rely on standard spectroscopic techniques. While raw spectra are database-specific, the expected signatures are predictable based on the molecule's functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum would exhibit a characteristic signal for the aldehydic proton (CHO) in the downfield region (typically 9-10 ppm). Signals for the methoxy group (OCH₃) would appear as a singlet around 3-4 ppm. The protons on the isopropyl group and the chiral center would show complex splitting patterns.

-

¹³C NMR : A signal for the carbonyl carbon of the aldehyde would be highly deshielded (>190 ppm). The carbon of the methoxy group would appear around 50-60 ppm, with other aliphatic carbons resonating in the upfield region.[2][3] The availability of ¹³C NMR spectra for this compound is noted in public databases.[2][3]

-

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by two key absorptions:

-

Mass Spectrometry (MS) : In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 116. Key fragmentation patterns would likely involve the loss of the aldehyde group (CHO), the methoxy group (OCH₃), or cleavage adjacent to the carbonyl group.

Chemical Reactivity and Synthesis

The reactivity of this compound is governed by its aldehyde functional group, making it a versatile building block in organic synthesis.[1]

Key Reactions

-

Oxidation : The aldehyde group can be readily oxidized to a carboxylic acid, forming 2-methoxy-3-methylbutanoic acid, using common oxidizing agents like potassium permanganate or chromic acid.[1]

-

Reduction : The aldehyde can be reduced to the corresponding primary alcohol, 2-methoxy-3-methylbutanol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]

-

Nucleophilic Addition : As an aldehyde, it is susceptible to nucleophilic addition reactions. For example, it can react with alcohols in the presence of an acid catalyst to form hemiacetals and subsequently acetals, which can serve as a protecting group strategy in multi-step syntheses.[1]

Synthesis Methodologies

Several synthetic routes can be employed to produce this compound. The choice of method often depends on the desired scale, purity, and stereochemical control.

-

From 3-Methylbutanal : A prevalent method involves the α-methoxylation of 3-methylbutanal. This can be achieved by reacting 3-methylbutanal with methanol in the presence of an acid catalyst.[1]

-

Grignard Reaction : An alternative approach could involve a Grignard reagent derived from 3-methylbutanol, which is then reacted with a suitable electrophile like formaldehyde, followed by methylation.[1]

-

Aldol Condensation : It is also possible to synthesize this compound through aldol condensation pathways using appropriate aldehydes and ketones, followed by a methylation step.[1]

A generalized workflow for its synthesis is outlined below.

Caption: Generalized workflow for the synthesis of this compound.

Industrial and Research Applications

The unique combination of functional groups in this compound makes it a valuable compound in several fields.

-

Flavor and Fragrance Agent : Due to its characteristic pleasant aroma, it is utilized as a flavoring agent in the food industry and as a component in fragrance formulations.[1]

-

Intermediate in Organic Synthesis : It serves as a crucial intermediate for the synthesis of more complex organic molecules. Its aldehyde group provides a reactive handle for chain extension and functional group transformations, making it particularly useful in the pharmaceutical industry for building chiral drug scaffolds.[1]

-

Research Chemical : In a laboratory setting, it is used for a variety of research purposes, including the study of reaction mechanisms, development of new synthetic methodologies, and as a standard for analytical method development.[1]

Safety and Handling

Proper handling of this compound is essential due to its hazardous properties. The Global Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor | [2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2] |

Handling and Precautionary Measures

Given its hazard profile, the following precautions are mandatory when working with this chemical:

-

Ventilation : Always handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.

-

Ignition Sources : Keep away from heat, sparks, open flames, and other ignition sources as it is highly flammable.[6] Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.[6]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

First Aid :

-

In case of skin contact : Immediately remove all contaminated clothing and rinse the skin with plenty of water.[6]

-

In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]

-

If inhaled : Move the person to fresh air.[6]

-

If swallowed : Rinse mouth and consult a physician.[6]

-

Conclusion

This compound is a multifunctional organic compound with significant utility in both industrial and academic settings. Its value stems from the unique interplay of its aldehyde and methoxy functional groups, which define its reactivity, physicochemical properties, and sensory characteristics. A thorough understanding of its chemical structure, reactivity, and safety profile, as detailed in this guide, is essential for leveraging its full potential in synthesis, flavor chemistry, and pharmaceutical research.

References

- 1. Buy (2S)-2-methoxy-3-methylbutanal [smolecule.com]

- 2. This compound | C6H12O2 | CID 13792373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. C2H6O CH3OCH3 infrared spectrum of methoxymethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of dimethyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Formation Pathways of 2-Methoxy-3-methylbutanal in the Maillard Reaction

Abstract

The Maillard reaction is a cornerstone of flavor chemistry, responsible for the rich sensory profiles of thermally processed foods. While the formation of canonical flavor compounds like Strecker aldehydes is well-documented, the genesis of more complex, substituted molecules remains an area of active investigation. This technical guide provides an in-depth examination of the proposed formation pathways of 2-methoxy-3-methylbutanal, a flavor compound of interest. We will deconstruct its formation by grounding it in the foundational principles of the Maillard reaction, primarily the Strecker degradation of leucine, and propose a chemically plausible mechanism for the critical methoxylation step. This document is designed for researchers, food scientists, and drug development professionals, offering not only theoretical pathways but also robust experimental protocols for their validation.

Foundational Concepts: The Maillard Reaction and Strecker Degradation

The Maillard reaction is a non-enzymatic browning process that occurs when amino acids and reducing sugars are heated.[1][2] This complex cascade of reactions can be broadly divided into three stages:

-

Initial Stage: Condensation of a reducing sugar's carbonyl group with an amino acid's free amino group to form a Schiff base, which then cyclizes to a glycosylamine. This product subsequently undergoes an irreversible rearrangement to form an Amadori (from aldoses) or Heyns (from ketoses) compound.[2]

-

Intermediate Stage: This stage is characterized by the degradation of the Amadori/Heyns compounds. It involves enolization, dehydration, and fragmentation, leading to the formation of highly reactive intermediates, most notably α-dicarbonyl compounds like glyoxal, methylglyoxal, and 2,3-butanedione.[1][3]

-

Final Stage: The reactive intermediates from the second stage undergo condensation and polymerization to form high molecular weight, brown-colored polymers known as melanoidins.[1]

It is within the intermediate stage that many of the most potent flavor compounds are born. A critical pathway in this stage is the Strecker degradation , which converts an amino acid into an aldehyde with one fewer carbon atom, along with ammonia and carbon dioxide. This reaction is driven by an α-dicarbonyl compound, which acts as the oxidizing agent.

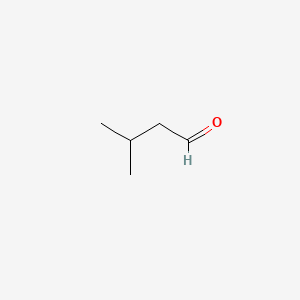

The formation of 3-methylbutanal, the structural backbone of our target molecule, is a classic example of Strecker degradation involving the amino acid L-leucine.[4] This aldehyde is known for its characteristic malty, chocolate-like aroma and is a key flavor component in foods like beer, bread, and cocoa.[4]

Elucidating the Formation Pathway of this compound

While 3-methylbutanal formation is well-established, the introduction of a methoxy group at the C-2 position to form this compound is not explicitly detailed in foundational literature. Based on established chemical principles, we propose a multi-step pathway that leverages a key intermediate from the Strecker degradation process.

Proposed Formation Pathway:

-

Generation of 3-Methylbutanal: The process begins with the standard Strecker degradation of L-leucine in the presence of an α-dicarbonyl compound generated from a reducing sugar.[4][5]

-

Enolization: The resulting 3-methylbutanal exists in equilibrium with its enol tautomer, 3-methyl-1-buten-1-ol. This tautomerization is a critical step, as it creates a nucleophilic double bond.

-

Methoxylation of the Enol Intermediate: The C-2 position of the original aldehyde is now part of a reactive C=C double bond in the enol form. We propose that this enol intermediate is then attacked by a methoxy source present in the reaction matrix. The origin of this methoxy group can be varied:

-

It could derive from the degradation of other food components (e.g., lignin, pectin).

-

In a model system, it could originate from a solvent (e.g., methanol) or another methoxy-containing precursor.

-

Radical-mediated reactions involving methoxy radicals generated during thermal processing could also contribute.

-

This proposed mechanism provides a chemically sound explanation for the formation of the target molecule, linking the well-known Strecker degradation pathway to a subsequent, plausible methoxylation step.

Caption: Proposed formation pathway of this compound.

Key Factors Influencing Formation

The yield of this compound is dependent on the efficiency of both the Strecker degradation and the subsequent methoxylation. Therefore, factors controlling the Maillard reaction will have a significant impact.

| Factor | Influence on Pathway | Expected Impact on Yield |

| Temperature | Higher temperatures accelerate the initial Maillard reaction, the formation of α-dicarbonyls, and the rate of Strecker degradation.[5][6] | Increases yield up to an optimal point, beyond which thermal degradation of the aldehyde product may occur. |

| pH | A pH range of 5-7 generally favors the formation of Strecker aldehydes. Very low pH can inhibit the initial condensation step, while very high pH can favor alternative reaction pathways.[6] | Yield is maximized in a weakly acidic to neutral pH range. |

| Precursors | The concentration of L-leucine and the type of reducing sugar (pentoses are generally more reactive than hexoses) are critical.[2][4] The availability of a suitable methoxy source is essential for the final step. | Directly proportional to the concentration of limiting precursors. |

| Water Activity (a_w) | The Maillard reaction rate is maximal at intermediate water activity (a_w ≈ 0.6-0.8). High water content can dilute reactants and inhibit dehydration steps. | Optimal yield is achieved in low to intermediate moisture systems. |

Experimental Protocols for Pathway Validation

To validate the proposed formation pathways, a combination of model system experiments and advanced isotopic labeling studies is recommended. The following protocols provide a self-validating framework for researchers.

Protocol 1: Model System Reaction and GC-MS Analysis

This protocol establishes the formation of the target compound from its putative precursors under controlled conditions.

-

Preparation of Model System:

-

In a 20 mL headspace vial, combine 1 mmol L-leucine, 1 mmol D-glucose, and 5 mL of 0.1 M phosphate buffer (pH 6.5).

-

To test the methoxylation hypothesis, a potential methoxy donor (e.g., 100 µL of methanol or a methoxy-containing phenolic compound) can be added. A control reaction without the donor is essential.

-

Crimp-seal the vial.

-

-

Thermal Reaction:

-

Place the sealed vial in a temperature-controlled oven or heating block at 120°C for 60 minutes.

-

After heating, allow the vial to cool to room temperature.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Equilibrate the vial at 60°C for 15 minutes in a water bath.

-

Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the vial's headspace for 30 minutes to adsorb the volatile compounds.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Immediately desorb the SPME fiber in the GC inlet at 250°C for 5 minutes.

-

Use a suitable capillary column (e.g., DB-5ms) with a temperature program starting at 40°C and ramping to 280°C.

-

The mass spectrometer should be operated in electron ionization (EI) mode, scanning from m/z 35 to 350.

-

Validation: Identify this compound by comparing its retention time and mass spectrum to an authentic chemical standard.[7][8] The presence of the compound in the test reaction and its absence (or significantly lower amount) in the control validates the precursor relationship.

-

Caption: Experimental workflow for model system analysis.

Protocol 2: Isotopic Labeling for Pathway Confirmation

This advanced protocol provides definitive proof of the proposed pathway by tracing the atoms from precursors to the final product.

-

Prepare Labeled Model Systems:

-

System A (Carbon Backbone): Prepare the model system as in Protocol 1, but replace standard L-leucine with uniformly labeled ¹³C-leucine (¹³C₆-L-leucine).

-

System B (Methoxy Origin): Prepare the model system using standard precursors but add a labeled methoxy source, such as ¹³C-methanol (¹³CH₃OH) or deuterated methanol (CD₃OD).

-

-

Reaction and Analysis:

-

Perform the thermal reaction and HS-SPME-GC-MS analysis as described in Protocol 1.

-

-

Data Interpretation and Validation:

-

System A: Analyze the mass spectrum of the target product peak. If the pathway is correct, the molecular ion (and its characteristic fragments) will show a mass shift corresponding to the incorporation of the ¹³C atoms from leucine, confirming it as the backbone precursor.

-

System B: Analyze the mass spectrum of the product. A mass shift corresponding to the incorporation of ¹³C or deuterium from the labeled methanol will definitively confirm the origin of the methoxy group.

-

This self-validating system provides unambiguous evidence, moving from hypothesis to confirmed mechanism.

Conclusion and Future Directions

The formation of this compound in the Maillard reaction is proposed to be a two-part process: the initial, well-established Strecker degradation of L-leucine to form 3-methylbutanal, followed by the methoxylation of a reactive enol intermediate. The reaction is heavily influenced by process parameters such as temperature, pH, and precursor availability.

While the pathways proposed in this guide are based on sound chemical principles, rigorous experimental validation is paramount. The protocols outlined herein, particularly the use of stable isotope labeling, provide a clear roadmap for researchers to confirm these mechanisms. Future work should focus on quantifying this compound in various food matrices, determining its sensory threshold and flavor contribution, and exploring the full range of potential methoxy donors in complex food systems. This will not only enhance our fundamental understanding of the Maillard reaction but also provide tools to better control and optimize flavor generation in the food industry.

References

- 1. Colorants and Antioxidants Deriving from Methylglyoxal and Heterocyclic Maillard Reaction Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Effect of pH and temperature on the formation of volatile compounds in cysteine/reducing sugar/starch mixtures during extrusion cooking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C6H12O2 | CID 13792373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Olfactory Properties of 2-Methoxy-3-methylbutanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-3-methylbutanal is a volatile organic compound with emerging significance in the fields of flavor and fragrance chemistry. This technical guide provides a comprehensive overview of its olfactory properties, synthesis, analytical characterization, and sensory evaluation. While detailed sensory data for this specific molecule remains limited in publicly accessible literature, this document synthesizes available information on its physicochemical characteristics and provides methodologies for its synthesis and analysis based on established principles for analogous α-methoxy aldehydes. This guide is intended to serve as a foundational resource for researchers investigating the sensory impact of this compound and to provide a framework for its further study.

Introduction

This compound, with the molecular formula C₆H₁₂O₂, is an aldehyde characterized by the presence of a methoxy group on the carbon adjacent to the carbonyl group.[1] This structural feature places it within the class of α-methoxy aldehydes, a group of compounds that often possess unique and potent aromas. Aldehydes, in general, are significant contributors to the scent profiles of a wide array of natural products, including fruits, cooked foods, and essential oils.[2] The introduction of a methoxy group at the α-position can modulate the volatility, polarity, and receptor-binding properties of the aldehyde, leading to distinct olfactory characteristics.

While its structural analogues, such as 2-methylbutanal and 3-methylbutanal, are well-documented for their malty and chocolate-like aromas, the specific sensory profile of this compound is not extensively described in current literature.[2][3][4] This guide aims to bridge this knowledge gap by providing a detailed exploration of its known properties and outlining the necessary experimental protocols to fully characterize its olfactory signature.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its study and application. These properties influence its volatility, solubility, and behavior in analytical systems.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | [1][5] |

| Molecular Weight | 116.16 g/mol | [1][5] |

| IUPAC Name | This compound | [5] |

| CAS Number | 107889-83-8 | [5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Canonical SMILES | CC(C)C(C=O)OC | [5] |

| InChI Key | CUENZZCDJULTLN-UHFFFAOYSA-N | [5] |

Synthesis and Purification

The synthesis of this compound can be approached through several established methods for the preparation of α-methoxy aldehydes. The selection of a particular synthetic route will depend on the availability of starting materials, desired yield, and the stereochemical requirements of the final product.

Synthetic Pathways

One common approach involves the methoxylation of the corresponding α-halo aldehyde. An alternative and often more direct route is the selective oxidation of the corresponding alcohol, 2-methoxy-3-methylbutan-1-ol.[6][7]

Diagram: Proposed Synthesis of this compound

Caption: Proposed synthetic pathways for this compound.

Detailed Experimental Protocol (Adapted from general aldehyde synthesis)

The following protocol describes a general method for the oxidation of a primary alcohol to an aldehyde, which can be adapted for the synthesis of this compound from 2-methoxy-3-methylbutan-1-ol.[7]

Materials:

-

2-methoxy-3-methylbutan-1-ol

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (DCM)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxy-3-methylbutan-1-ol in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the oxidizing agent (e.g., 1.5 equivalents of PCC or DMP) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate for DMP).

-

Filter the reaction mixture through a pad of Celite or silica gel to remove the oxidant byproducts.

-

Wash the filter cake with additional DCM.

-

Combine the organic filtrates and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Justification of Experimental Choices:

-

Inert Atmosphere: Prevents the oxidation of the aldehyde product to the corresponding carboxylic acid by atmospheric oxygen.

-

Anhydrous Conditions: The oxidizing agents are sensitive to moisture, and the presence of water can lead to side reactions and lower yields.

-

Controlled Addition at Low Temperature: The oxidation reaction is exothermic, and slow addition at 0 °C helps to control the reaction rate and prevent overheating, which could lead to byproducts.

-

Chromatographic Purification: Ensures the removal of unreacted starting material, oxidant byproducts, and any other impurities, which is crucial for subsequent sensory analysis.

Analytical Characterization

The identity and purity of synthesized this compound must be confirmed using a combination of analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural confirmation of the synthesized molecule. A ¹³C NMR spectrum for this compound is available and can be used as a reference.[8]

Olfactory Properties and Sensory Evaluation

The core of this technical guide is the characterization of the olfactory properties of this compound. This involves determining its odor profile (the descriptive terms used to characterize its smell) and its odor threshold (the lowest concentration at which it can be detected).

Odor Profile

While one source describes 2-Methoxy-2-methylbutanal (a constitutional isomer) as having a "pleasant odor reminiscent of almonds," the specific odor descriptors for this compound are not yet documented in the scientific literature.[9] To establish its odor profile, a trained sensory panel is required.

Odor Threshold

The odor threshold is a critical parameter for understanding the potential impact of a flavor or fragrance compound. The determination of the odor threshold of this compound would require a systematic sensory analysis study. For context, the odor thresholds of the related compounds 2-methylbutanal and 3-methylbutanal are in the parts-per-billion range in water, indicating their high potency.[10]

Sensory Evaluation Protocol

A robust sensory evaluation is necessary to define the olfactory properties of this compound. This involves a trained panel of assessors and standardized methodologies.

Protocol for Odor Profile and Threshold Determination:

-

Panelist Selection and Training: Select a panel of 10-15 individuals based on their sensory acuity and ability to describe odors. Train them with a range of reference odorants, including aldehydes and compounds with various aroma profiles (e.g., fruity, green, nutty, woody).

-

Sample Preparation: Prepare a series of dilutions of purified this compound in a neutral solvent, such as deodorized water or propylene glycol. The concentration range should span from well above the expected detection threshold to below it.

-

Odor Profile (Descriptive Analysis): Present a concentration of the compound that is clearly perceivable but not overpowering to the trained panel. Each panelist should independently generate a list of descriptive terms for the aroma. Through group discussion, a consensus list of the most relevant and accurate descriptors is developed.

-

Odor Threshold Determination (ASTM E679-04): Employ a forced-choice method, such as the three-alternative forced-choice (3-AFC) test. In each trial, present three samples to the panelist, one containing the odorant at a specific concentration and two blanks. The panelist's task is to identify the odorous sample. The threshold is statistically determined as the concentration at which a certain percentage of the panel (typically 50%) can reliably detect the compound.

Diagram: Sensory Evaluation Workflow

Caption: A generalized workflow for the sensory evaluation of a flavor compound.

Conclusion

This compound represents an intriguing target for flavor and fragrance research due to its unique chemical structure. While a comprehensive understanding of its olfactory properties is still in its nascent stages, this technical guide provides a solid foundation for its synthesis, characterization, and sensory evaluation. By following the outlined protocols, researchers can systematically unveil the odor profile and potency of this compound, contributing valuable knowledge to the field and potentially unlocking new applications in the creation of novel flavors and fragrances. Further research is warranted to explore its natural occurrence and to fully elucidate its sensory characteristics in various food and beverage matrices.

References

- 1. Buy (2S)-2-methoxy-3-methylbutanal [smolecule.com]

- 2. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 2-methyl butyraldehyde, 96-17-3 [thegoodscentscompany.com]

- 5. This compound | C6H12O2 | CID 13792373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methoxy-3-methylbutan-1-ol | C6H14O2 | CID 13896532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. spectrabase.com [spectrabase.com]

- 9. 2-Methoxy-2-methylbutanal | 1781325-64-1 | Benchchem [benchchem.com]

- 10. Evaluation of the Perceptual Interactions among Aldehydes in a Cheddar Cheese Matrix According to Odor Threshold and Aroma Intensity - PMC [pmc.ncbi.nlm.nih.gov]

2-Methoxy-3-methylbutanal role in coffee aroma

An In-depth Technical Guide to the Role of 2-Methoxy-3-methylbutanal in Coffee Aroma

For Researchers, Scientists, and Drug Development Professionals

Abstract

The characteristic aroma of roasted coffee is a complex symphony of over a thousand volatile compounds. Among these, this compound emerges as a significant contributor, imparting desirable malty and chocolate-like notes. This technical guide provides a comprehensive examination of this compound's role in coffee aroma, intended for an audience of researchers, scientists, and professionals in related fields. We will delve into its chemical properties, formation pathways during coffee roasting, sensory significance, and the analytical methodologies employed for its detection and quantification. This document aims to be a definitive resource, integrating foundational chemistry with practical analytical protocols and field-proven insights.

Introduction: The Chemical Architecture of Coffee Aroma

The sensory experience of coffee is largely defined by its aromatic profile, a complex mosaic of volatile organic compounds (VOCs) generated during the roasting process. These compounds, present in varying concentrations, interact to create the final aroma perceived by the consumer. The formation of these VOCs is primarily driven by the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, and the associated Strecker degradation of amino acids.[1][2] While numerous compounds contribute to the overall aroma, certain "key odorants" have a disproportionately large impact due to their low odor thresholds and distinct sensory characteristics. This compound is one such key odorant, valued for its contribution to the desirable malty and cocoa notes in coffee.[3]

This compound: A Key Aroma Compound

Chemical and Physical Properties

This compound is a volatile aldehyde with the molecular formula C₆H₁₂O₂.[4] Its structure, featuring both a methoxy and an aldehyde functional group, dictates its chemical reactivity and sensory properties.[5]

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₆H₁₂O₂ | [4] |

| Molecular Weight | 116.16 g/mol | [4] |

| CAS Number | 107889-83-8 | [4] |

| Sensory Description | Malty, chocolate-like, nutty |

Formation Pathway: The Maillard Reaction and Strecker Degradation

The genesis of this compound in coffee is intrinsically linked to the thermal processing of green coffee beans. The primary mechanism for its formation is the Maillard reaction, specifically the Strecker degradation of the amino acid leucine.[1][6]

The Maillard reaction is a complex cascade of reactions initiated by the condensation of a reducing sugar with an amino acid.[2][7] This initial step is followed by a series of rearrangements and degradations that produce a wide array of flavor and color compounds.[6] The Strecker degradation, a crucial subset of the Maillard reaction, involves the interaction of an α-amino acid with a dicarbonyl compound, leading to the formation of a Strecker aldehyde with one fewer carbon atom than the parent amino acid.[1] In the case of this compound, the precursor amino acid is leucine.

Caption: Formation pathway of this compound via the Maillard reaction.

Impact of Roasting

The roasting process is the critical step for the development of coffee's characteristic aroma, and it directly influences the concentration of this compound. The degree of roast (light, medium, dark) determines the extent of the Maillard reaction and other chemical transformations.[8][9] Generally, the concentration of many Strecker aldehydes, including those contributing to malty notes, increases with the progression of the roast, up to a certain point.[10] However, excessive roasting can lead to the degradation of these desirable compounds and the formation of more burnt and roasty notes.[8][11] Therefore, controlling the roasting profile is essential for optimizing the concentration of this compound and achieving the desired flavor profile.

Sensory Significance and Contribution to Coffee Aroma

This compound is recognized as a potent odorant due to its low odor detection threshold.[12] This means that even at very low concentrations, it can significantly impact the overall aroma of the coffee. Its primary sensory descriptors are "malty," "chocolate-like," and "nutty."

The perception of this compound is also concentration-dependent.[12] At optimal concentrations, it enhances the overall aroma, contributing to a rich and complex flavor profile. However, at excessively high concentrations, it may lead to an unbalanced aroma. The interaction of this compound with other volatile compounds in the coffee matrix is also crucial. It can act synergistically with other compounds to create more complex and desirable aroma notes.[13]

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of this compound in coffee require sophisticated analytical techniques due to the complexity of the coffee matrix and the volatile nature of the compound.

Sample Preparation and Extraction

The initial step in the analysis is the extraction of volatile compounds from the coffee sample (e.g., ground coffee, brewed coffee). Common extraction techniques include:

-

Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free technique where a coated fiber is exposed to the headspace above the sample to adsorb volatile compounds.[9]

-

Solvent-Assisted Flavor Evaporation (SAFE): A distillation technique used to isolate volatile compounds from a sample matrix under high vacuum and low temperature to prevent artifact formation.[14]

-

Direct Solvent Extraction: Using an organic solvent to extract the volatile compounds from the coffee.

Chromatographic Analysis

Gas chromatography (GC) is the primary technique used for separating the complex mixture of volatile compounds extracted from coffee.[15][16]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for the identification and quantification of this compound. The gas chromatograph separates the compounds, and the mass spectrometer provides mass spectra that can be used to identify the compound by comparing it to a spectral library.[17][18]

-

Gas Chromatography-Olfactometry (GC-O): This technique combines GC with human sensory perception. As compounds elute from the GC column, they are split between a detector (like a mass spectrometer) and a sniffing port, where a trained panelist can describe the odor of each compound. This is crucial for identifying which compounds are the most potent contributors to the overall aroma.[14]

Experimental Protocol: HS-SPME-GC-MS Analysis

The following is a generalized protocol for the analysis of this compound in roasted coffee.

Objective: To identify and quantify this compound in a roasted coffee sample.

Materials:

-

Roasted coffee beans

-

Grinder

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS)

-

Heater-stirrer

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Analytical standard of this compound

Procedure:

-

Sample Preparation:

-

Grind the roasted coffee beans to a consistent particle size immediately before analysis.

-

Weigh 2.0 g of the ground coffee into a 20 mL headspace vial.

-

Add a specific amount of an appropriate internal standard if quantitative analysis is desired.

-

Immediately seal the vial.

-

-

HS-SPME Extraction:

-

Place the vial in a heater-stirrer set to a specific temperature (e.g., 60°C).

-

Allow the sample to equilibrate for a set time (e.g., 15 minutes).

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) while stirring.

-

-

GC-MS Analysis:

-

Desorb the analytes from the SPME fiber in the hot inlet of the GC (e.g., 250°C for 5 minutes).

-

Separate the compounds on a suitable capillary column (e.g., DB-5ms).

-

Use a temperature program to elute the compounds (e.g., start at 40°C, ramp to 240°C).

-

The mass spectrometer should be operated in full scan mode to acquire mass spectra for identification.

-

-

Data Analysis:

-

Identify this compound by comparing its retention time and mass spectrum with that of the analytical standard.

-

Quantify the compound by creating a calibration curve using the analytical standard.

-

Caption: General workflow for the analysis of this compound in coffee.

Conclusion and Future Perspectives

This compound is a crucial component of the intricate aroma profile of roasted coffee, contributing desirable malty and chocolate-like notes. Its formation through the Maillard reaction, particularly the Strecker degradation of leucine, is highly dependent on roasting conditions. Understanding the chemistry and sensory impact of this compound allows for a more targeted approach to coffee processing to achieve specific flavor profiles.

Future research should focus on several key areas:

-

Quantitative Structure-Activity Relationship (QSAR) studies: To better understand the relationship between the chemical structure of this compound and its sensory perception.

-

Impact of Coffee Varietals and Processing: Investigating how different coffee species, origins, and post-harvest processing methods influence the precursor concentration and subsequent formation of this key odorant.

-

Synergistic and Masking Effects: Further exploration of the complex interactions between this compound and other volatile compounds in the coffee aroma matrix.

By continuing to unravel the complexities of coffee aroma chemistry, the scientific community can provide valuable insights for the coffee industry, enabling greater control over product quality and the development of novel flavor experiences.

References

- 1. benchchem.com [benchchem.com]

- 2. ijrpr.com [ijrpr.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C6H12O2 | CID 13792373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy (2S)-2-methoxy-3-methylbutanal [smolecule.com]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. researchgate.net [researchgate.net]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. Impact of roasting on the phenolic and volatile compounds in coffee beans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Sensory and neural responses to flavor compound 3-Methylbutanal in dry fermented sausages: Enhancing perceived overall aroma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. experts.illinois.edu [experts.illinois.edu]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

Topic: 2-Methoxy-3-methylbutanal Precursors in Food Systems

An In-depth Technical Guide for Researchers and Scientists

Abstract

2-Methoxy-3-methylbutanal is a volatile organic compound that can contribute to the complex aroma profiles of various foods, particularly those undergoing fermentation or thermal processing. Its unique structure, featuring both an aldehyde and a methoxy group, suggests a multi-step formation process originating from common food components. This technical guide provides an in-depth exploration of the precursors and hypothesized formation pathways of this compound. We will dissect the journey from primary amino acid precursors to the final methoxylated aldehyde, discuss the key chemical and enzymatic transformations, and provide detailed protocols for the analytical quantification of both the precursors and the target analyte. This document is intended for researchers, food scientists, and flavor chemists seeking to understand and control the generation of nuanced aroma compounds in food systems.

Introduction: The Molecular Architecture of a Niche Flavor Compound

The sensory profile of food is a complex mosaic of volatile and non-volatile compounds. While major aroma compounds are well-studied, minor or "niche" compounds like this compound often impart unique, defining notes. The structure of this compound suggests a formation rooted in well-known flavor chemistry, yet with an additional layer of complexity—methoxylation—that distinguishes it from more common aldehydes.

Understanding its precursors is paramount for two reasons:

-

Flavor Control: By managing the concentration of precursors and the processing conditions (thermal, enzymatic), food producers can modulate the formation of this aroma compound, either to enhance a desirable note or mitigate a potential off-flavor.

-

Biochemical Insight: Elucidating its formation provides deeper insight into the intricate network of reactions that occur during food processing, potentially revealing novel enzymatic activities or reaction pathways.

This guide synthesizes existing knowledge on related compound formation to propose a scientifically rigorous, albeit hypothesized, pathway for this compound genesis.

Core Precursors: The Building Blocks

The formation of this compound requires two fundamental types of precursors: a carbon skeleton provider and a methyl group donor.

-

Primary Precursor (Carbon Skeleton): L-Isoleucine The branched-chain structure of this compound strongly points to the essential amino acid L-isoleucine as its primary precursor.[1] Isoleucine provides the characteristic 3-methylbutanal backbone. It is readily available in protein-rich foods such as dairy, cocoa, and cereals, which are often subjected to flavor-generating processes.[2][3][4] The initial conversion of isoleucine yields 2-methylbutanal, a well-documented Strecker aldehyde with malty and chocolate-like aromas.[5][6][7]

-

Secondary Precursor (Methyl Donor): S-Adenosyl-L-methionine (SAM) The introduction of a methoxy (-OCH₃) group requires a biological methyl donor. In most biochemical pathways, S-adenosyl-L-methionine (SAM) is the universal methyl donor for the methylation of hydroxyl groups.[8] This reaction is catalyzed by a class of enzymes known as O-methyltransferases (OMTs).[9][10] The availability of SAM is tied to the metabolic state of microorganisms (in fermented foods) or endogenous plant enzymes.

Table 1: Summary of Core Precursors

| Precursor | Role | Common Food Sources |

| L-Isoleucine | Carbon Skeleton | Dairy products, cocoa, malt, meat, legumes |

| S-Adenosyl-L-methionine (SAM) | Methyl Group Donor | Metabolically active cells (yeast, bacteria, plants) |

| α-Dicarbonyls | Strecker Reactant | Products of Maillard reaction (thermally processed foods) |

Formation Pathways: From Amino Acid to Methoxy Aldehyde

The formation of this compound is likely a two-stage process: (I) formation of the aldehyde backbone, and (II) subsequent enzymatic methoxylation.

Stage I: Formation of 2-Methylbutanal

There are two primary pathways for the conversion of L-isoleucine to 2-methylbutanal. The dominant pathway is dictated by the food system and processing conditions.

-

Strecker Degradation (Thermal Processing): In thermally treated foods like roasted cocoa, coffee, or baked goods, the Maillard reaction between amino acids and reducing sugars is prevalent.[5] A key reaction within this cascade is the Strecker degradation, where an α-amino acid reacts with an α-dicarbonyl compound (e.g., glyoxal, diacetyl).[11][12] This interaction leads to the oxidative deamination and decarboxylation of the amino acid, yielding an aldehyde with one less carbon—in this case, 2-methylbutanal from isoleucine.[7][13]

-

Ehrlich Pathway (Fermentation): In fermented systems like cheese and beer, microbial enzymes drive the conversion.[2] The Ehrlich pathway involves an initial transamination of isoleucine to its corresponding α-keto acid, (S)-α-keto-β-methylvalerate. This intermediate is then decarboxylated to produce 2-methylbutanal.

Stage II: The Hypothesized Methoxylation Step

Direct evidence for the in-vivo conversion of 2-methylbutanal to this compound in food is not extensively documented. However, based on known biochemical principles, an enzymatic pathway is the most plausible explanation.

Proposed Enzymatic Pathway: This proposed mechanism involves two key enzymatic steps following the formation of 2-methylbutanal:

-

Hydroxylation: The 2-methylbutanal intermediate likely undergoes hydroxylation at the C2 position to form 2-hydroxy-3-methylbutanal. This step is a prerequisite for the action of an O-methyltransferase. This reaction could be catalyzed by a hydroxylase enzyme.

-

O-Methylation: The hydroxylated intermediate, 2-hydroxy-3-methylbutanal, then serves as a substrate for an O-methyltransferase (OMT) .[8][9] The OMT enzyme catalyzes the transfer of a methyl group from SAM to the hydroxyl group, yielding the final product, this compound.[10] OMTs are known to be involved in the formation of other methoxylated flavor compounds, such as vanillin.[14]

Experimental Protocols for Analysis

The accurate quantification of this compound and its primary precursor, L-isoleucine, requires robust and validated analytical methodologies. The choice of method depends on the analyte's properties and the complexity of the food matrix.

Protocol 1: Quantification of L-Isoleucine by HPLC-MS/MS

Rationale: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for amino acid analysis. It offers high selectivity and sensitivity, crucial for accurate quantification in complex matrices. A reversed-phase C18 column is typically used with a gradient elution to separate polar compounds like amino acids.

Methodology:

-

Sample Preparation and Extraction:

-

Homogenization: Homogenize 1-5 g of the food sample with a suitable extraction solvent (e.g., 0.1% formic acid in water/methanol 80:20 v/v).

-

Internal Standard: Spike the sample with a known amount of an isotopically labeled internal standard (e.g., L-Isoleucine-¹³C₆,¹⁵N) prior to extraction. This is a critical step for trustworthy quantification as it corrects for matrix effects and variations in extraction efficiency and instrument response.

-

Deproteinization: For samples with high protein content, add an equal volume of acetonitrile or trichloroacetic acid to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC-MS/MS Analysis:

-

Liquid Chromatograph: A UHPLC or HPLC system.

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: 0.1% formic acid in water.

-

B: 0.1% formic acid in acetonitrile.

-

-

Gradient Program: A typical gradient would be: 0-1 min (2% B), 1-5 min (ramp to 95% B), 5-6 min (hold 95% B), 6-7 min (return to 2% B), 7-10 min (equilibration).

-

Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source in positive ion mode.

-

Data Acquisition: Use Multiple Reaction Monitoring (MRM) for highest selectivity. Monitor specific precursor-to-product ion transitions for L-isoleucine (e.g., m/z 132.1 → 86.1) and its labeled internal standard.

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations.

-

Calculate the concentration of L-isoleucine in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Protocol 2: Quantification of this compound by HS-SPME-GC-MS

Rationale: As a volatile aldehyde, this compound is ideally suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Headspace Solid-Phase Microextraction (HS-SPME) is chosen as the extraction technique because it is solvent-free, highly sensitive for volatile compounds, and minimizes matrix interference by sampling the vapor phase above the food sample.

Methodology:

-

Sample Preparation and Extraction (HS-SPME):

-

Sample Weighing: Place a precise amount of the homogenized food sample (e.g., 2-5 g) into a 20 mL headspace vial. Add a saturated NaCl solution to increase the volatility of the analyte.

-

Internal Standard: Add a known amount of a suitable internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound like 2-methoxy-3-pentanone).

-

Incubation & Extraction: Seal the vial and place it in an autosampler with an agitator. Incubate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow for equilibration between the sample and the headspace.

-

SPME Fiber Exposure: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Desorption: The SPME fiber is automatically transferred to the hot GC inlet (e.g., 250°C) where the adsorbed analytes are thermally desorbed onto the GC column.

-

Gas Chromatograph: A GC system equipped with a capillary column suitable for volatile compound analysis (e.g., DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Program: A typical temperature program would be: start at 40°C, hold for 2 minutes, ramp to 240°C at a rate of 8°C/min, and hold for 5 minutes. This program is chosen to effectively separate volatile compounds based on their boiling points.

-

Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode (70 eV).

-

Data Acquisition: Operate in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for this compound and its internal standard.

-

-

Quantification:

-

Construct a calibration curve using standard solutions prepared in a model matrix.

-

Quantify the analyte concentration based on the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion and Future Outlook

The formation of this compound in food systems is a nuanced process originating from the primary precursor L-isoleucine and a methyl donor, likely SAM. Its synthesis is proposed to occur via a multi-step pathway involving the initial formation of 2-methylbutanal through either Strecker degradation or the Ehrlich pathway, followed by a critical, yet to be fully confirmed, enzymatic hydroxylation and O-methylation step.

This guide provides a robust, scientifically-grounded framework for understanding and investigating this pathway. The detailed analytical protocols offer a reliable starting point for researchers to quantify the key precursor and the final aroma compound, enabling better control over flavor development in food production.

Future research should focus on the definitive identification of the O-methyltransferase enzymes responsible for the final methoxylation step in relevant food microorganisms or plant materials. Elucidating the specific kinetics and substrate specificity of these enzymes will provide the final piece of the puzzle, transitioning our understanding from a well-supported hypothesis to a confirmed biochemical pathway.

References

- 1. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-Amino-3-methylpentanoic acid | C6H13NO2 | CID 791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Evolution and diversification of the O-methyltransferase (OMT) gene family in Solanaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Novel Catechol O-methyltransferases from Lentinula edodes Catalyze the Generation of Taste-Active Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. brewingforward.com [brewingforward.com]

- 12. researchgate.net [researchgate.net]

- 13. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 14. Vanillin - Wikipedia [en.wikipedia.org]

The Elusive Methoxy-Aldehyde: A Technical Guide to the Prospective Natural Occurrence of 2-Methoxy-3-methylbutanal

This technical guide delves into the current scientific understanding of 2-Methoxy-3-methylbutanal, a flavor compound of interest to researchers, scientists, and drug development professionals. While its structural analogues, 2-methylbutanal and 3-methylbutanal, are well-documented contributors to the aroma profiles of numerous foods and beverages, the natural occurrence of this compound remains largely unconfirmed in scientific literature. This guide provides a comprehensive overview of the known chemistry, potential biosynthetic pathways, and analytical considerations for this elusive molecule, drawing parallels from its well-studied, non-methoxylated counterparts.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₆H₁₂O₂.[1] Its structure features a butane backbone with a methoxy group and an aldehyde functional group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | PubChem[1] |

| Molecular Weight | 116.16 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 107889-83-8 | PubChem[1] |

The Unverified Natural Occurrence

Despite extensive research into the volatile compounds of foods and beverages, direct evidence for the natural occurrence of this compound is conspicuously absent from peer-reviewed literature. While its non-methoxylated forms, 2-methylbutanal and 3-methylbutanal, are key aroma compounds in products like roasted coffee, cocoa, bread, and fermented beverages, the methoxylated variant has not been identified as a natural constituent in these or other matrices. These related aldehydes are known to be formed through the Maillard reaction and Strecker degradation of amino acids during thermal processing.[2]

The commercial availability of this compound as a flavoring agent suggests its potential utility in food and fragrance applications.[3] However, its presence in formulated products is a result of synthetic manufacturing rather than extraction from natural sources.

Hypothetical Biosynthetic and Formation Pathways

The absence of direct evidence for the natural occurrence of this compound necessitates a theoretical exploration of its potential formation pathways. These can be broadly categorized into enzymatic and non-enzymatic routes.

Enzymatic Pathways

The biosynthesis of methoxylated compounds in nature is a well-established phenomenon, often involving O-methyltransferases. These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a substrate. In the context of this compound, a plausible biosynthetic route would involve the enzymatic methylation of a precursor molecule.

One hypothetical pathway could involve the hydroxylation of 3-methylbutanal to form 2-hydroxy-3-methylbutanal, followed by enzymatic methylation.

Caption: Hypothetical enzymatic pathway for the formation of this compound.

While this pathway is chemically feasible, there is currently no experimental evidence to support the existence of specific hydroxylases and O-methyltransferases that act on 3-methylbutanal in this manner. Research on the biosynthesis of methoxylated alkaloids has identified enzymes that methylate tryptamine derivatives, demonstrating the capability of biological systems to perform such modifications on other classes of molecules.[4][5][6][7]

Non-Enzymatic Formation: The Maillard Reaction

The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs during the thermal processing of food. It is a primary source of flavor and color in many cooked products. Strecker degradation, a key part of the Maillard reaction, leads to the formation of aldehydes from amino acids. For instance, isoleucine and leucine are precursors to 2-methylbutanal and 3-methylbutanal, respectively.

It is conceivable that under specific conditions, intermediates of the Maillard reaction could react with methanol or other methyl donors present in the food matrix to form this compound. However, this remains a speculative pathway without direct supporting evidence.

Analytical Methodologies for Detection and Quantification

The lack of confirmed natural sources of this compound means that validated analytical methods for its detection in complex food matrices are not established. However, based on the known analytical techniques for similar volatile compounds, a suitable methodology can be proposed.

Sample Preparation

The extraction of volatile and semi-volatile compounds from food matrices is a critical first step. For a compound like this compound, the following techniques would be appropriate:

-

Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free technique that is ideal for the extraction of volatile and semi-volatile compounds from the headspace of a sample.

-

Solvent-Assisted Flavor Evaporation (SAFE): A distillation technique that allows for the gentle isolation of volatile compounds from a food matrix.

-

Liquid-Liquid Extraction (LLE): A classic extraction method that can be used with a suitable organic solvent.

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) would be the instrument of choice for the separation and identification of this compound.

Experimental Protocol: Hypothetical GC-MS Method for this compound Analysis

-

Sample Preparation: Extract volatile compounds from the sample matrix using HS-SPME with a suitable fiber (e.g., DVB/CAR/PDMS).

-

Gas Chromatography:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax).

-

Injection: Splitless mode.

-

Oven Program: Start at 40°C, hold for 2 minutes, ramp to 240°C at a rate of 5°C/minute, and hold for 5 minutes.

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 35-350.

-

Identification: Compare the obtained mass spectrum with a reference spectrum from a spectral library (e.g., NIST, Wiley) and confirm the retention time with an authentic standard of this compound.

-

-

Quantification: Use an internal standard (e.g., a deuterated analogue) for accurate quantification.

Caption: A proposed analytical workflow for the detection of this compound.

Sensory Properties and Potential Flavor Contribution

Given the absence of data on the sensory properties of this compound, its potential flavor contribution can only be inferred from its structural analogues. 2-Methylbutanal and 3-methylbutanal are known for their malty, chocolate-like, and nutty aroma characteristics, with low odor thresholds.[8][9][10][11] The presence of a methoxy group can significantly alter the sensory perception of a molecule, often imparting sweet, creamy, or sometimes medicinal notes. Therefore, it is plausible that this compound, if present in food, could contribute to a complex flavor profile. The determination of its odor threshold and specific flavor descriptors would require sensory analysis of the pure compound.

Conclusion and Future Research Directions

The significant knowledge gap surrounding this molecule presents several opportunities for future research:

-

Targeted Screening: A comprehensive screening of a wide range of food products, particularly those rich in methoxylated compounds and subjected to thermal processing, could be undertaken using sensitive analytical techniques like GC-MS/MS to search for trace amounts of this compound.

-

Model System Studies: Investigating the formation of this compound in model systems of the Maillard reaction containing relevant precursors and methyl donors could provide insights into its potential formation mechanisms.

-

Enzymatic Studies: Exploring the substrate specificity of O-methyltransferases from various organisms towards 2-hydroxy-3-methylbutanal could help to determine the feasibility of its enzymatic synthesis.

-

Sensory Evaluation: The synthesis and subsequent sensory analysis of pure this compound are crucial to determine its odor threshold and flavor profile, which would clarify its potential impact as a flavor compound.

This guide serves as a foundational document for researchers and professionals in the field, highlighting the current void in our understanding of this compound and paving the way for future investigations into this intriguing molecule.

References

- 1. This compound | C6H12O2 | CID 13792373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buy (2S)-2-methoxy-3-methylbutanal [smolecule.com]

- 4. Biosynthetic Origin of the Methoxy Group in Quinine and Related Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.mpg.de [pure.mpg.de]

- 6. biorxiv.org [biorxiv.org]

- 7. Biosynthetic Origin of the Methoxy Group in Quinine and Related Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of the Perceptual Interactions among Aldehydes in a Cheddar Cheese Matrix According to Odor Threshold and Aroma Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Sensory and neural responses to flavor compound 3-Methylbutanal in dry fermented sausages: Enhancing perceived overall aroma - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Methoxy-3-methylbutanal: Synthesis, Characterization, and Potential Applications for the Research Professional